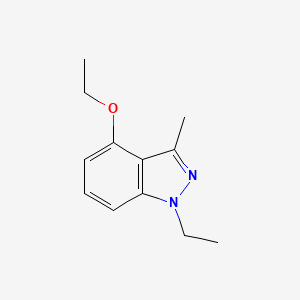

4-ethoxy-1-ethyl-3-methyl-1H-indazole

Description

Significance of the 1H-Indazole Scaffold in Drug Discovery

The 1H-indazole scaffold is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. bldpharm.comnih.gov Its structural similarity to other important biological motifs, such as purines and indoles, allows it to act as a bioisostere, mimicking the interactions of these endogenous molecules with enzymes and receptors.

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's steric, electronic, and lipophilic properties. This adaptability has led to the development of numerous indazole-containing compounds with a broad spectrum of therapeutic applications.

Overview of Substituted Indazole Derivatives in Chemical Biology

The strategic placement of various functional groups on the indazole core has yielded a diverse array of compounds with significant biological activities. These derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and antiviral agents. bldpharm.com Notably, the indazole scaffold is a prominent feature in many targeted cancer therapies.

For instance, pazopanib (B1684535) is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. Axitinib, another kinase inhibitor, is used in the treatment of advanced renal cell carcinoma. These examples underscore the success of the indazole scaffold in generating potent and selective inhibitors of key signaling pathways implicated in disease.

Research into the biological activity of 4-substituted indazoles has revealed the importance of this position in modulating a compound's properties. For example, the introduction of a bromine atom or a nitro group at the C4 position of the indazole ring has been shown to result in potent inhibitors of neuronal nitric oxide synthase. rsc.org This highlights the potential for the ethoxy group in 4-ethoxy-1-ethyl-3-methyl-1H-indazole to influence its biological profile.

While detailed research findings on this compound itself are limited, its structural framework firmly places it within a class of compounds that has demonstrated significant therapeutic potential. Further investigation into its synthesis, characterization, and biological evaluation would be necessary to fully elucidate its potential role in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-ethoxy-1-ethyl-3-methylindazole |

InChI |

InChI=1S/C12H16N2O/c1-4-14-10-7-6-8-11(15-5-2)12(10)9(3)13-14/h6-8H,4-5H2,1-3H3 |

InChI Key |

WHOZJXXOBRITKF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C(=N1)C)C(=CC=C2)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy 1 Ethyl 3 Methyl 1h Indazole and Analogous 1h Indazole Derivatives

Historical Development of 1H-Indazole Synthesis

The history of indazole synthesis dates back to the late 19th century. One of the earliest methods was developed by Emil Fischer in 1880, which involved the thermal cyclization of o-hydrazino cinnamic acid to produce the 1H-indazole scaffold. nih.gov Other classical approaches, often requiring harsh conditions, included diazotization of o-toluidines followed by cyclization, and various nitrosation reactions. chemicalbook.comtandfonline.comacs.org For instance, 1H-indazole-3-carboxylic acid could be prepared from isatin (B1672199) through ring opening, diazotization, and subsequent reductive cyclization. chemicalbook.com These foundational methods, while historically significant, have often been limited by harsh reaction conditions, low yields, and lack of regioselectivity, prompting the development of more refined and versatile synthetic strategies. acs.org

Modern Synthetic Strategies for 1H-Indazoles

Contemporary organic synthesis offers a diverse toolkit for the construction of the 1H-indazole ring system. These modern methods provide greater efficiency, milder reaction conditions, and broader functional group tolerance compared to historical approaches. Key strategies include cyclization reactions, metal-catalyzed cross-coupling and amination, and innovative electrochemical techniques.

Cyclization Reactions

Intramolecular cyclization remains a cornerstone of 1H-indazole synthesis, with numerous variations developed for improved scope and efficiency. A prominent strategy involves the cyclization of arylhydrazones. For example, treatment of diaryl or tert-butyl aryl ketone hydrazones with iodine can induce a direct aryl C-H amination to form 1H-indazoles. nih.gov Similarly, using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can achieve the same transformation from arylhydrazones under metal-free conditions. nih.gov

Another important pathway starts from o-substituted phenyl derivatives. The condensation of o-hydroxybenzaldehydes with hydrazine (B178648) hydrochloride can yield 1,3,5,6,7-substituted 1H-indazoles in good yields. tandfonline.com A metal-free synthesis of substituted 1H-indazoles can also be achieved from readily available o-aminobenzoximes under mild conditions using methanesulfonyl chloride and triethylamine. acs.org Furthermore, the cyclization of 2,6-dialkoxyacetophenone hydrazones in the presence of polyphosphoric acid (PPA) has been shown to produce 3-methyl-4-alkoxy-1H-indazoles. jlu.edu.cn

A powerful and versatile cyclization method is the [3+2] annulation approach between arynes and hydrazones. This method allows for the synthesis of various N-aryl/alkylhydrazones and N-tosylhydrazones to afford a range of indazoles. organic-chemistry.org This strategy often involves the in-situ generation of diazo compounds from N-tosylhydrazones, which then undergo a 1,3-dipolar cycloaddition with arynes. organic-chemistry.org

Metal-Catalyzed Approaches (e.g., Pd-mediated, Cu-mediated)

Transition metal catalysis has revolutionized the synthesis of 1H-indazoles, offering high efficiency, regioselectivity, and functional group compatibility. nih.govresearchgate.net Palladium and copper are the most extensively used metals in these transformations.

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective for forming C-N and C-C bonds essential for the indazole core. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for synthesizing 3-aryl-1H-indazoles from 3-iodoindazole and various arylboronic acids, often using a catalyst like Pd(PPh₃)₄. mdpi.comrsc.org Palladium-catalyzed C-H activation is another sophisticated strategy. For instance, a ligand-free palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov More complex cascades, such as the Pd-catalyzed double C-N bond formation between p-quinone methides and arylhydrazines, have been developed for the direct synthesis of 3-substituted-1H-indazoles. acs.org Direct arylation at the C3 position of the 1H-indazole ring has also been achieved using palladium catalysts with aryl halides. mdpi.com

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and efficient alternative for synthesizing 1H-indazoles. Cu(OAc)₂-mediated N-N bond formation using oxygen as the oxidant is a notable method. This reaction proceeds from o-aminoaryl N-H ketimine species, which are readily prepared from o-aminobenzonitriles and organometallic reagents. nih.govacs.org Copper can also catalyze the cyclization of o-haloaryl N-sulfonylhydrazones to yield 1H-indazoles, often at lower temperatures and with lower catalyst loading compared to some palladium systems. nih.govresearchgate.net Intramolecular Ullmann-type reactions, catalyzed by copper, are employed in scalable syntheses of functionalized indazoles, such as 5-bromo-4-fluoro-1-methyl-1H-indazole. thieme-connect.comacs.org

The table below summarizes key metal-catalyzed reactions for 1H-indazole synthesis.

| Catalyst System | Starting Materials | Reaction Type | Ref. |

| Pd(PPh₃)₄ / NaHCO₃ | 3-Iodoindazole, Arylboronic acids | Suzuki-Miyaura Coupling | mdpi.com |

| Pd(OAc)₂ | Aminohydrazones | Intramolecular C-H Amination | nih.gov |

| Cu(OAc)₂ / O₂ | o-Aminobenzonitriles, Organometallics | N-N Bond Formation | acs.org |

| Cu₂O | o-Haloaryl N-sulfonylhydrazones | Cyclization | nih.gov |

| Rh(III)/Cu(II) | Imidate esters, Nitrosobenzenes | C-H Activation/Annulation | nih.govnih.gov |

| Ag(I) | Hydrazones | Intramolecular Oxidative C-H Amination | nih.gov |

Electrochemical Synthesis Techniques

Electrochemical synthesis has emerged as a green and sustainable alternative for constructing 1H-indazoles, avoiding the need for chemical oxidants and often proceeding under mild conditions. researchgate.net One approach involves the electrochemical radical Csp²–H/N–H cyclization of arylhydrazones. This anodic oxidation method can produce a variety of 1H-indazole derivatives in moderate to good yields. rsc.orgkfupm.edu.sa

Another innovative electrochemical method allows for the selective synthesis of either 1H-indazoles or their corresponding N-oxides, depending on the cathode material used. researchgate.netnih.gov Using a reticulated vitreous carbon cathode selectively yields 1H-indazole N-oxides, while a zinc cathode promotes deoxygenation to the 1H-indazole. researchgate.netnih.gov These electrochemical strategies are attractive for their operational simplicity and broad substrate scope, tolerating both electron-rich and electron-poor substrates. researchgate.netnih.gov Mechanistic studies suggest these reactions often proceed through radical pathways. rsc.orgresearchgate.net

| Method | Starting Materials | Key Features | Ref. |

| Anodic Oxidation | Arylhydrazones | Radical Csp²–H/N–H cyclization; Metal-free. | rsc.org |

| Paired Electrolysis | Oximes | Cathode-dependent selective synthesis of 1H-indazoles or N-oxides. | researchgate.netnih.gov |

| Intramolecular Coupling | 2-aminobenzylamines | N(sp²)–H/N(sp³)–H coupling; Transition metal-free. | rsc.org |

Synthesis of Substituted Indazoles, including Ethoxy and Alkyl Derivatives

The synthesis of specifically substituted indazoles is crucial for tuning their biological and physical properties. Many modern synthetic methods allow for the incorporation of a wide array of substituents, including alkoxy and alkyl groups.

Alkoxy groups, such as the ethoxy group in the target molecule, can be introduced at various stages. For instance, starting from a substituted o-toluidine, like one bearing a methoxy (B1213986) group, can lead to a methoxy-1H-indazole. tandfonline.com A key strategy for introducing alkoxy groups is to start with a precursor that already contains the desired functionality, such as a 2,6-dialkoxyacetophenone, which can be cyclized to a 4-alkoxy-3-methyl-1H-indazole. jlu.edu.cn The synthesis of 4-alkoxybenzyl-1H-azoles has been described, involving the reaction of a 4-alkoxybenzyl chloride with the azole. bohrium.com

Alkyl groups at the N1 and C3 positions can also be introduced through various methods. N-alkylation of a pre-formed 1H-indazole is a common strategy, often achieved using alkyl halides. mdpi.com For the C3 position, organometallic reagents can be used to introduce alkyl groups into precursors like o-aminobenzonitriles before a copper-catalyzed cyclization step. acs.org The 1,3-dipolar cycloaddition of α-substituted α-diazomethylphosphonates with arynes is an efficient way to introduce alkyl or aryl groups at the C3 position. organic-chemistry.org

Synthetic Routes for Specific Isomers and Analogs of 4-ethoxy-1-ethyl-3-methyl-1H-indazole

A potential synthetic pathway could commence with 2,6-dihydroxyacetophenone. This starting material could undergo a selective O-ethylation at one of the hydroxyl groups, followed by protection of the remaining hydroxyl group. The resulting ketone could then be converted to a hydrazone by reacting it with ethylhydrazine (B1196685). Subsequent acid-catalyzed cyclization, such as the Jacobs-Gould reaction, would form the indazole ring, yielding a 4-ethoxy-1-ethyl-1H-indazole precursor. A final step would involve the introduction of the methyl group at the C3 position, potentially via a directed metalation-alkylation sequence.

Alternatively, a strategy based on the cyclization of acetophenone (B1666503) hydrazones could be employed. jlu.edu.cn This could involve the following hypothetical steps:

Starting Material: 2-Hydroxy-6-ethoxyacetophenone.

Hydrazone Formation: Reaction with ethylhydrazine to form the corresponding (E/Z)-hydrazone.

Cyclization: An intramolecular cyclization, potentially acid-catalyzed (e.g., with PPA) or metal-mediated, would form the N-N bond and the pyrazole (B372694) ring, leading to this compound. This step would be analogous to the synthesis of 3-methyl-4-alkoxy-1H-indazoles from 2,6-dialkoxyacetophenone hydrazones. jlu.edu.cn

Another viable route could adapt the copper-catalyzed Ullmann-type cyclization. thieme-connect.comacs.org This would involve synthesizing a precursor like 2-bromo-3-ethoxy-acetophenone, converting it to the N-ethylhydrazone, and then performing an intramolecular copper-catalyzed cyclization to form the desired product. The regioselectivity of the initial bromination and the subsequent steps would be critical for success.

The synthesis of a related compound, 5-bromo-4-fluoro-1-methyl-1H-indazole, has been reported in a scalable three-step process involving ortho-directed lithiation/formylation, hydrazone formation with methylhydrazine, and an intramolecular copper-catalyzed Ullmann reaction. thieme-connect.com This demonstrates the feasibility of building up complex, substituted indazoles through a sequence of modern synthetic reactions.

Functionalization Reactions of the Indazole Nucleus Relevant to this compound Structure

The synthesis of this compound from a pre-formed 4-ethoxy-3-methyl-1H-indazole intermediate hinges on the selective functionalization of the indazole nucleus. The key transformation is the introduction of an ethyl group at the N-1 position.

N-Alkylation of the Indazole Ring

The direct alkylation of 1H-indazoles is a common but often complex reaction because it can produce a mixture of N-1 and N-2 substituted isomers. nih.govbeilstein-journals.org The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the electronic and steric properties of the substituents on the indazole ring. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov

To achieve the desired N-1 ethylation for synthesizing this compound, conditions that favor the formation of the thermodynamic product are typically employed.

Key Factors Influencing N-1 vs. N-2 Alkylation:

Base and Solvent: The combination of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is widely used and often favors N-1 alkylation. nih.gov Cesium carbonate (Cs2CO3) is another base that can promote N-1 selectivity. The choice of solvent can also be critical; for instance, dimethyl sulfoxide (B87167) (DMSO) has been observed to influence regioselectivity differently than THF. nih.gov

Alkylating Agent: Simple alkyl halides, such as ethyl bromide or ethyl iodide, are common electrophiles for this transformation.

Chelation Control: In indazoles with a C-3 substituent capable of chelation (like an ester), a directing effect can be observed. For example, the use of NaH can lead to a deprotonated intermediate where the Na+ cation coordinates to both the N-2 nitrogen and the C-3 carbonyl oxygen, sterically hindering the N-2 position and directing the alkylating agent to the N-1 position. nih.gov While the 3-methyl group in the target compound is not a strong chelating agent, the electronic environment created by the substituents collectively influences the reaction's outcome.

The table below summarizes typical conditions used for regioselective N-alkylation of indazole derivatives, which are applicable to the ethylation of the 4-ethoxy-3-methyl-1H-indazole intermediate.

| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1H-Indazole | Ethyl Bromide | NaH | THF | N-1 Selective | N/A | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl Iodide | K2CO3 | DMF | 44:40 | 84 (total) | nih.govbeilstein-journals.org |

| 1H-Indazole | Various Alcohols (via Mitsunobu) | DEAD, PPh3 | THF | 1:2.5 | 78 (total) | nih.gov |

Functionalization at C-3 and C-4 Positions

C-3 Position: The introduction of the methyl group at the C-3 position is most efficiently accomplished during the synthesis of the indazole ring itself, for example, by using a starting material containing an acetyl group (CH3CO-) at the appropriate position, which becomes the 3-methyl group upon cyclization. mdpi.com Post-cyclization functionalization at C-3 is also possible, often involving initial iodination at the C-3 position followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with a methylboronic acid derivative. mdpi.com

C-4 Position: The 4-ethoxy group is a substituent on the benzene (B151609) portion of the heterocycle. Such functionalities are almost exclusively introduced onto the aromatic starting material before the formation of the indazole ring. For example, a synthesis could start from a substituted phenol (B47542) which is etherified to an ethoxy derivative before being elaborated into a suitable precursor for indazole synthesis. A process analogous to the alkylation of vanillin (B372448) to 4-ethoxy-3-methoxybenzaldehyde (B93258) using diethyl sulfate (B86663) is a representative method for this type of transformation. ui.ac.id

Preclinical Pharmacological and Biological Activity Profiling of 4 Ethoxy 1 Ethyl 3 Methyl 1h Indazole Derivatives

In Vitro Pharmacological Screening Assays

In vitro screening assays are fundamental in early-stage drug discovery to identify and characterize the biological activity of new chemical entities. For derivatives of 4-ethoxy-1-ethyl-3-methyl-1H-indazole, these assays are crucial for elucidating their mechanism of action and therapeutic potential.

Target Identification and Validation Strategies for Indazole Derivatives

Identifying the molecular targets of novel compounds is a critical step in drug development. For indazole derivatives, a common strategy involves screening against panels of known biological targets, such as kinases and other enzymes, to identify potential interactions. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, which has been shown to interact with the hinge region of tyrosine kinases. nih.gov This understanding guides the design of new derivatives.

Network pharmacology is another approach used to predict and identify potential targets. For example, in the study of other heterocyclic compounds, this strategy has been used to reveal numerous potential targets involved in critical cellular processes like cancer cell apoptosis. mdpi.com Such computational approaches, followed by experimental validation, are key to understanding the polypharmacology of indazole derivatives and identifying the most promising therapeutic applications.

Enzymatic Inhibition Studies (e.g., Kinases: FGFRs, TTK, PI3K pathway, IDO1)

Derivatives of the indazole scaffold have been extensively studied as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Fibroblast Growth Factor Receptors (FGFRs): The indazole nucleus is a key component in some FGFR inhibitors. Although specific data for this compound is not available, other indazole derivatives have demonstrated potent inhibitory activity against FGFRs.

PI3K Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. plos.org A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target the PI3K/AKT/mTOR pathway. nih.gov One notable compound, W24, exhibited broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values in the low micromolar range. nih.gov Similarly, a series of 3-ethynyl-1H-indazoles were found to inhibit key components of the PI3K pathway, including PI3K, PDK1, and mTOR. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in immune suppression, particularly in the tumor microenvironment. semanticscholar.orgnih.gov While direct inhibition by this compound has not been reported, the broader class of indazole-containing compounds has been explored for IDO1 inhibition. nih.gov For example, a series of 1,2,3-triazole derivatives were designed as IDO1 inhibitors, with some compounds showing IC50 values in the sub-micromolar range. nih.gov

The following table summarizes the enzymatic inhibition data for some indazole derivatives:

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| 3-amino-1H-indazole derivative (W24) | PI3K/AKT/mTOR Pathway | 0.43-3.88 µM (in various cell lines) | nih.gov |

| 3-ethynyl-1H-indazole derivative (10) | PI3Kα | 361 nM | nih.gov |

| 1,2,3-triazole derivative (3a) | IDO1 | 0.75 µM | nih.gov |

Receptor Modulation Studies (e.g., G-protein Coupled Receptors)

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are targets for a significant portion of modern drugs. nih.govnih.gov While specific studies on the interaction of this compound with GPCRs are not prominent in the literature, the structural features of indazoles make them potential candidates for GPCR modulation. For example, the marketed drug Granisetron, an indazole derivative, is a serotonin (B10506) 5-HT3 receptor antagonist. nih.gov The diverse biological activities of indazole derivatives suggest that their mechanisms may involve interactions with various receptor systems, a hypothesis that warrants further investigation.

Cellular Pathway Investigations (e.g., PI3K/AKT/mTOR cascade)

The PI3K/AKT/mTOR signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, and survival. nih.govmdpi.com Dysregulation of this pathway is a hallmark of many cancers. plos.org As mentioned, derivatives of 1H-indazole have been shown to inhibit this pathway. nih.govnih.gov

Studies on 3-amino-1H-indazole derivatives revealed that their antitumor effects are mediated through the inhibition of the PI3K/AKT/mTOR pathway. nih.gov For example, the derivative W24 was found to induce G2/M cell cycle arrest and apoptosis in gastric cancer cells. nih.gov It also inhibited cell migration and invasion by affecting the epithelial-mesenchymal transition (EMT) pathway. nih.gov These findings highlight the potential of indazole scaffolds to modulate this critical cancer-related pathway.

Cellular Antiproliferative Activity against Cancer Cell Lines

The antiproliferative activity of indazole derivatives has been evaluated against a wide range of cancer cell lines. A study on 1H-indazole-3-amine derivatives demonstrated their ability to inhibit the growth of various human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cell lines. nih.gov One compound, 6o, showed a promising IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line. nih.gov

Another related sulfonamide derivative, N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, has been synthesized, and related N-[7(6)-indazolyl]arylsulfonamides have demonstrated significant antiproliferative activity against human and murine cell lines. nih.gov Furthermore, other heterocyclic compounds containing moieties often paired with indazoles, such as benzopyran-4-one-isoxazole hybrids, have shown significant antiproliferative activities, with some compounds displaying IC50 values in the low micromolar range against breast cancer cell lines. chapman.edu

Below is a table summarizing the antiproliferative activity of some indazole derivatives:

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |

| 3-amino-1H-indazole derivative (W24) | HGC-27 (Gastric Cancer) | 0.43 µM | nih.gov |

| 3-amino-1H-indazole derivative (W24) | HT-29 (Colon Cancer) | 1.32 µM | nih.gov |

| 3-amino-1H-indazole derivative (W24) | MCF-7 (Breast Cancer) | 3.88 µM | nih.gov |

| 3-amino-1H-indazole derivative (W24) | A-549 (Lung Cancer) | 2.54 µM | nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal) in Preclinical Settings

The indazole scaffold and related heterocyclic systems have been investigated for their antimicrobial properties. While direct evidence for this compound is lacking, sulfonamides, a class of compounds that can be derived from indazole structures, are well-known for their antibacterial activity. nih.govresearchgate.net

Furthermore, various heterocyclic compounds incorporating structures like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879), which are sometimes studied alongside indazoles, have shown a broad spectrum of antimicrobial activity. nih.gov For instance, certain indole (B1671886) derivatives containing a 1,2,4-triazole moiety have demonstrated significant antibacterial and antifungal effects, with Minimum Inhibitory Concentration (MIC) values as low as 3.125-50 µg/mL against various microorganisms. nih.gov Another study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives reported compounds with MIC values comparable to the standard drug amoxicillin (B794) against Gram-positive bacteria. nih.gov These findings suggest that the broader chemical space around the indazole core holds promise for the development of new antimicrobial agents.

Other Preclinical In Vitro Biological Activities

Derivatives of the indazole scaffold have demonstrated a range of other preclinical in vitro biological activities, including anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity:

Indazole derivatives have shown potential as anti-inflammatory agents. nih.gov Studies on various indazole compounds have revealed their ability to inhibit key mediators of inflammation. For instance, some indazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov Furthermore, the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) by indazole derivatives has been observed in in vitro assays. nih.gov The anti-inflammatory effects of some indazole-containing compounds, such as benzydamine, are well-established. nih.govnih.gov

Antioxidant Activity:

The antioxidant potential of indazole derivatives has also been investigated. Some derivatives have demonstrated free radical scavenging activity, which is a key component of antioxidant action. nih.gov This activity is often assessed using in vitro models that measure the compound's ability to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or to inhibit lipid peroxidation. nih.govnih.gov The ability of these compounds to mitigate oxidative stress suggests a potential role in diseases where oxidative damage is a contributing factor.

A study on thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole provides a comparative perspective on antioxidant activity. In this study, the antioxidant activities of various derivatives were evaluated using DPPH and thiobarbituric acid reactive substances (TBARS) assays, with Vitamin C and Vitamin E as standards. The results, as shown in the table below, highlight the varying antioxidant capacities of different chemical structures. nih.gov

Table 1: In Vitro Antioxidant Activity of Thiazolidinone Derivatives

| Compound/Standard | DPPH Radical Scavenging Activity (%) | Inhibition of Lipid Peroxidation (TBARS, %) |

|---|---|---|

| Vitamin C | 94.35 | 62.32 |

| Vitamin E | 2.99 | 36.29 |

| α-Lipoic Acid | 1.57 | 51.36 |

| Compound 1 | 15.62 | 62.11 |

| Compound 2 | 18.73 | 23.51 |

| Compound 3 | 4.99 | ~38 |

| Compound 4 | 33.98 | ~50 |

| Compound 5 | 6.59 | 66.71 |

| Compound 6 | ~0 | ~50 |

| Compound 7 | ~0 | ~50 |

| Compound 8 | ~0 | ~38 |

| Compound 9 | ~0 | 60.93 |

Data sourced from a study on thiazolidinone derivatives and is for comparative purposes. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring system. mdpi.comnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how these modifications affect the pharmacological profile of the compounds and for designing more potent and selective molecules. nih.gov

Influence of Ethoxy Substitution on Biological Potency

The position of substituents on the 1H-indazole scaffold has been shown to be critical for biological activity. mdpi.com For instance, in a series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), the substitution pattern played a key role in their inhibitory potency. nih.gov The electronic properties of substituents also have a significant impact. In a study of triazole derivatives, the electron-withdrawing strength of substituents influenced the thermal stability and energy levels of the compounds. nih.gov Specifically, the introduction of additional trifluoromethyl (CF3) groups increased the thermal degradation temperature. nih.gov

Impact of N1-Ethyl and C3-Methyl Substitutions on Pharmacological Profiles

The substituents at the N1 and C3 positions of the indazole ring are known to significantly modulate the pharmacological properties of the resulting derivatives.

The N1 position of the indazole ring is a common site for modification to explore SAR. nih.gov For instance, in a series of selective estrogen receptor degraders, replacing an ethyl group at the N1 position with a cyclobutyl group led to enhanced potency. nih.gov In another study on EZH1/2 inhibitors, various substituents at the N-1 position of the indazole ring had a more pronounced effect on EZH1 potency compared to EZH2 potency. mdpi.com

The C3 position of the indazole ring is another critical point for substitution, influencing the compound's interaction with its biological target. nih.gov In a series of 3-substituted 1H-indazoles designed as IDO1 inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for their potent inhibitory activity in vitro. nih.gov Similarly, for a series of 1,3-disubstituted indazoles acting as HIF-1 inhibitors, the nature of the substituted furan (B31954) moiety at the C3 position was found to be critical for high inhibitory activity. elsevierpure.com

Stereochemical Effects on Activity

While specific data on the stereochemical effects of this compound is not available, the importance of stereochemistry in the activity of chiral indazole derivatives is a recognized principle in medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are often chiral themselves.

Correlation of Substituent Electronic and Steric Properties with Biological Outcomes

The electronic and steric properties of substituents on the indazole ring play a crucial role in determining the biological activity of the derivatives.

Electronic Properties: The electron-donating or electron-withdrawing nature of substituents can influence the electron density of the indazole ring system, affecting its ability to interact with biological targets. For example, in a study of triazole derivatives, substituents with varying electron-withdrawing strengths were shown to modulate the energy levels of the molecules. nih.gov

Steric Properties: The size and shape of substituents can also impact biological activity by influencing how well the molecule fits into the binding site of a target protein. For instance, in a series of selective estrogen receptor degraders, the incorporation of larger substituents on the para-position of an upper aryl ring resulted in improved degradation efficacy. nih.govmdpi.com

The following table summarizes the inhibitory concentrations (IC50) of some 1H-indazole-3-amine derivatives against various cancer cell lines, illustrating the impact of different substitutions on antitumor activity.

Table 2: Antitumor Activity (IC50, µM) of 1H-indazole-3-amine Derivatives

| Compound | R | A549 | K562 | PC-3 | Hep-G2 |

|---|---|---|---|---|---|

| 5a | 4-Fluorobenzyl | 10.3 | 8.5 | 12.1 | 7.9 |

| 5b | 4-Chlorobenzyl | 15.6 | 12.3 | 18.4 | 10.2 |

| 5c | 4-Bromobenzyl | 18.2 | 14.7 | 20.1 | 13.5 |

| 5d | 4-Methylbenzyl | >50 | >50 | >50 | >50 |

| 5e | 4-Methoxybenzyl | 35.4 | 28.9 | 41.2 | 25.6 |

| 5f | 2,4-Dichlorobenzyl | 9.8 | 7.1 | 11.5 | 6.8 |

| 5g | 3,4-Dichlorobenzyl | 12.5 | 9.8 | 14.3 | 8.9 |

| 5h | Thiophen-2-ylmethyl | 22.1 | 18.4 | 25.6 | 16.7 |

| 5i | Pyridin-3-ylmethyl | 45.2 | 39.8 | >50 | 33.1 |

| 5j | Pyridin-4-ylmethyl | 38.7 | 32.1 | 46.5 | 29.8 |

| 5-Fu | 5.2 | 4.1 | 6.5 | 3.8 |

Data sourced from a study on 1H-indazole-3-amine derivatives and is for comparative purposes. nih.gov

Preclinical Metabolic Fate and Biotransformation of 4 Ethoxy 1 Ethyl 3 Methyl 1h Indazole Derivatives

In Vitro Metabolic Stability Assays (e.g., Liver Microsome Stability)

The initial step in characterizing the metabolic fate of a new chemical entity like 4-ethoxy-1-ethyl-3-methyl-1H-indazole involves assessing its stability in the presence of drug-metabolizing enzymes. In vitro assays using liver microsomes are a standard industry practice for this purpose. These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of phase I metabolism.

The assay typically involves incubating the compound with liver microsomes from preclinical species (such as mice, rats, dogs) and humans, along with necessary cofactors like NADPH. The disappearance of the parent compound over time is monitored using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. These values provide an early indication of the compound's susceptibility to metabolism and help predict its in vivo clearance.

While no specific data for this compound is published, the table below illustrates how such data would be typically presented.

| Compound | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| This compound | Human | Data not available | Data not available |

| Rat | Data not available | Data not available | |

| Mouse | Data not available | Data not available | |

| Dog | Data not available | Data not available |

This table is a template illustrating the typical format for in vitro metabolic stability data. No experimental values for this compound are currently available in published literature.

Identification of Preclinical Metabolites and Metabolic Pathways

Following the assessment of metabolic stability, the next crucial step is the identification of the metabolites formed. This process, known as metabolite profiling or "met-ID," involves incubating the parent drug with liver microsomes or other metabolically active systems and analyzing the resulting mixture for new chemical entities. High-resolution mass spectrometry is the primary tool for elucidating the structures of these metabolites.

For this compound, several metabolic pathways can be predicted based on its chemical structure and the known metabolism of other indazole-containing compounds:

O-Deethylation: The ethoxy group at the 4-position is a likely site for oxidative dealkylation, leading to the formation of a hydroxylated intermediate, 4-hydroxy-1-ethyl-3-methyl-1H-indazole.

N-Deethylation: The ethyl group attached to the indazole nitrogen at position 1 could also be a target for dealkylation, resulting in 4-ethoxy-3-methyl-1H-indazole.

Hydroxylation: The methyl group at the 3-position or the aromatic ring of the indazole could undergo hydroxylation.

Oxidation: The indazole ring itself could be subject to oxidation. Studies on other indazole derivatives have shown that P450-mediated oxidation can lead to ring-opened products. acs.org

Phase II Conjugation: The primary metabolites, particularly those with newly formed hydroxyl groups, can undergo further modification through phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

The table below provides a hypothetical list of potential preclinical metabolites of this compound.

| Parent Compound | Metabolite | Metabolic Reaction |

| This compound | 4-hydroxy-1-ethyl-3-methyl-1H-indazole | O-Deethylation |

| 4-ethoxy-3-methyl-1H-indazole | N-Deethylation | |

| 4-ethoxy-1-ethyl-3-(hydroxymethyl)-1H-indazole | Methyl group hydroxylation | |

| Glucuronide or sulfate (B86663) conjugates of hydroxylated metabolites | Glucuronidation/Sulfation |

This table presents potential metabolites based on the chemical structure of this compound and common metabolic pathways for related compounds. Specific experimental identification of these metabolites has not been reported.

Enzymatic Biotransformation Mechanisms

The biotransformation of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of xenobiotics.

To identify the specific CYP isoforms involved, reaction phenotyping studies are typically conducted. This can involve using a panel of recombinant human CYP enzymes or selective chemical inhibitors in liver microsome incubations. For instance, studies on other indazole-containing compounds have implicated various CYP isoforms in their metabolism. acs.org

Given the common substrates for major CYP enzymes, it is plausible that isoforms such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2 could play a role in the metabolism of this compound. The involvement of specific CYPs would be crucial in understanding potential drug-drug interactions, where co-administered drugs could inhibit or induce these enzymes, thereby altering the clearance and exposure of this compound.

Advanced Medicinal Chemistry Design Principles and Future Research Trajectories for the 4 Ethoxy 1 Ethyl 3 Methyl 1h Indazole Scaffold

Rational Design Strategies for Lead Optimization of Indazole Derivatives

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For the 4-ethoxy-1-ethyl-3-methyl-1H-indazole scaffold, rational design strategies are paramount. These strategies leverage an understanding of the structure-activity relationship (SAR) to make targeted modifications.

Key approaches for the optimization of this indazole scaffold include:

Fragment-Based Lead Discovery (FBLD): This technique involves screening libraries of small molecular fragments that can be grown or linked together to form a more potent lead compound. The indazole core itself can be considered a robust fragment, which can be elaborated upon. For instance, screening of fragment libraries has successfully identified indazole-based inhibitors for targets like the AXL kinase. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying each substituent on the lead compound to determine its effect on biological activity. For the this compound scaffold, each position (N1-ethyl, C3-methyl, C4-ethoxy) and the benzene (B151609) ring itself are targets for modification. The nature and chirality of substituents can play a crucial role in determining potency and selectivity. nih.gov

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For example, the ethoxy group at the C4 position could be replaced with other alkoxy groups to probe steric limits or with groups like trifluoromethoxy to alter electronic properties and metabolic stability. The indazole ring itself is sometimes used as a bioisostere for other groups, such as catechols or phenols, to improve metabolic stability and retain high affinity for the target. nih.govmdpi.com

Computational and Structural Analysis: X-ray crystallography and molecular modeling provide invaluable insights into how a molecule binds to its target. The crystal structure of related compounds, such as N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, reveals key geometric parameters and potential intermolecular interactions of the 4-ethoxy-indazole core, which can guide the design of new analogues. nih.govresearchgate.net

Below is an interactive table illustrating potential modifications to the this compound scaffold and the rationale behind them.

| Position of Modification | Original Group | Proposed Modification | Design Rationale |

|---|---|---|---|

| N1 | Ethyl | Cyclopropyl, tert-Butyl | Explore steric bulk and conformational restriction to improve binding affinity and selectivity. |

| C3 | Methyl | Trifluoromethyl, Cyclopropyl | Modulate lipophilicity and metabolic stability; introduce conformational constraints. |

| C4 | Ethoxy | Isopropoxy, Methoxy (B1213986), -OCHF2 | Probe steric tolerance in the binding pocket; alter solubility and metabolic profile. |

| C5, C6, C7 | Hydrogen | Fluorine, Chlorine, Cyano | Modify electronic properties, improve metabolic stability, and introduce new interaction points. |

Development of Multitargeted Indazole-Based Agents

The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The indazole scaffold is an excellent starting point for designing multitargeted agents due to its proven ability to interact with a diverse range of biological targets. Indazole derivatives have been identified as inhibitors of various protein kinases, phosphodiesterases (PDEs), and monoamine oxidases (MAOs). nih.govmdpi.com

Developing multitargeted agents from the this compound scaffold could involve:

Pharmacophore Hybridization: This approach combines the essential structural features (pharmacophores) responsible for activity at different targets into a single molecule.

Privileged Scaffold Decoration: The indazole core acts as a "privileged scaffold" that can be decorated with different functional groups to tune its selectivity profile, allowing it to interact with multiple desired targets while avoiding others.

The table below shows examples of different indazole-based cores and their known biological targets, illustrating the scaffold's versatility and potential for multitargeted drug design.

| Indazole Core/Derivative Class | Known Biological Target(s) | Potential Therapeutic Area |

|---|---|---|

| 3-Aryl-1H-indazoles | Protein Kinases (e.g., AXL, Aurora) | Oncology nih.govmdpi.com |

| Pyrimido[1,2-b]indazoles | Phosphodiesterase 10A (PDE10A) | Schizophrenia |

| 5-Substituted-1H-indazoles | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases |

| Indazole-based sulfonamides | Carbonic Anhydrase, Antiproliferative targets | Glaucoma, Oncology researchgate.net |

Exploration of Novel Synthetic Routes for Scalability and Sustainability

The translation of a promising lead compound from the laboratory to clinical use requires a synthetic route that is not only efficient but also scalable and sustainable. Research into novel synthetic methods for indazole derivatives focuses on improving yields, reducing the number of steps, and utilizing more environmentally friendly reagents and conditions.

For a compound like this compound, key areas of synthetic exploration include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly improve efficiency and reduce waste. A high-yielding, one-pot synthesis for bis(1H-indazol-1-yl)methane has been developed that demonstrates the potential for scalability. nih.gov

Catalysis: The use of catalysts, particularly transition metals like palladium, can enable efficient cross-coupling reactions to build the indazole scaffold or add substituents. Palladium-catalyzed Suzuki couplings, for example, are used to prepare 3-aryl-1H-indazoles in high yields. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient. Developing an MCR for the this compound core would be a significant step towards a more sustainable synthesis. mdpi.com

Flow Chemistry: Continuous flow reactors offer advantages in safety, scalability, and control over reaction conditions compared to traditional batch processing. Adapting synthetic routes to flow chemistry can be a key strategy for sustainable large-scale production.

Emerging Research Applications for Indazole Core Structures

The versatility of the indazole scaffold continues to drive its exploration in new therapeutic contexts. While established as kinase inhibitors in oncology, emerging research is uncovering its potential in a variety of other disease areas. The specific compound this compound is listed commercially as a bulk drug intermediate, suggesting its utility in the synthesis of active pharmaceutical ingredients for a range of conditions. echemi.com

Emerging applications for the indazole core structure include:

Oncology: Beyond established targets, new indazole derivatives are continuously being evaluated for anticancer activity against various cell lines, with some showing significant inhibitory effects. mdpi.com

Neurodegenerative and Psychiatric Disorders: The ability of indazoles to modulate targets like MAO-B, PDE10A, and NMDA receptors makes them attractive candidates for diseases such as Parkinson's, Alzheimer's, and schizophrenia.

Inflammatory and Autoimmune Diseases: Indazole derivatives have been identified as allosteric modulators of nuclear receptors like RORγt, which are promising targets for treating autoimmune conditions. dundee.ac.uk

Infectious Diseases: The sulfonamide class of drugs, which can be built upon an indazole core, has well-known antibacterial properties, and research continues to explore new antimicrobial applications. researchgate.net

The continued exploration of the this compound scaffold and its analogues through advanced medicinal chemistry principles promises to yield novel therapeutic agents with significant clinical potential.

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-1-ethyl-3-methyl-1H-indazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of indazole derivatives often involves refluxing intermediates in acetic acid with sodium acetate as a base (e.g., as seen in the synthesis of 3-formyl-1H-indole-2-carboxylic acid derivatives) . For this compound, a multi-step approach could include:

Alkylation : Introduce the ethyl group at the N1 position using ethyl bromide under basic conditions.

Ethoxylation : Use ethoxide (NaOEt) to substitute a leaving group (e.g., Cl or Br) at the C4 position.

Methylation : Employ methyl iodide with a catalyst like Fe₃O₄ nanoparticles for selective C3-methylation .

- Key Parameters : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and optimize reflux time (3–5 hours) to minimize byproducts .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet), ethoxy group (δ 1.3 ppm, triplet; δ 4.0 ppm, quartet), and indazole protons (aromatic δ 7.0–8.5 ppm) .

- IR : Look for C-O stretching (~1100 cm⁻¹) of the ethoxy group and N-H stretching (~3400 cm⁻¹) of the indazole ring .

- Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT) for optimized geometries) .

Q. What solvent systems are suitable for recrystallizing this compound to ensure purity?

- Methodological Answer : Use a DMF/acetic acid mixture (1:1) for recrystallization, as demonstrated for structurally similar indazole derivatives . Post-crystallization, wash with ethanol and diethyl ether to remove residual solvents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Setup : Use hybrid functionals like B3LYP (incorporating exact exchange terms) to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for reactivity analysis .

- Software : Gaussian or ORCA with a 6-31G(d,p) basis set.

- Validation : Compare computed IR spectra with experimental data to assess accuracy .

Q. What strategies resolve contradictions in reported biological activity data for indazole derivatives like this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ECHA) and apply statistical tests (e.g., ANOVA) to identify outliers .

- Experimental Replication : Standardize assay conditions (e.g., HepG2 cell line protocols for anticancer testing) to isolate compound-specific effects .

- Resource : Use the ECHA database to cross-reference toxicity and bioactivity profiles .

Q. How does the introduction of ethoxy and ethyl groups influence the stability of the indazole scaffold under long-term storage?

- Methodological Answer :

- Stability Study : Store the compound at 4°C in amber vials under argon. Monitor degradation via HPLC at intervals (0, 3, 6, 12 months).

- Degradation Pathways : Ethoxy groups may undergo hydrolysis in humid conditions; use Karl Fischer titration to track moisture content .

Key Considerations for Researchers

- Synthetic Challenges : Ethyl and ethoxy groups may sterically hinder functionalization at C4/C5 positions; consider microwave-assisted synthesis for faster kinetics .

- Data Interpretation : Cross-validate computational predictions with crystallographic data (e.g., CCDC entries) to resolve ambiguities in substituent orientation .

- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, waste disposal) when handling intermediates like magnesium organometallics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.